REACTION_SMILES
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[Br:10][c:11]1[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]1.[C:18](=[O:19])([O-:20])[O-:21].[CH3:35][N:36]1[CH2:37][CH2:38][N:39]([CH3:40])[C:41]1=[O:42].[K+:22].[K+:23].[OH2:43].[OH:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][c:7]([OH:8])[cH:9]1.[n:24]1[c:25]2[c:26]([cH:27][cH:28][cH:29][c:30]2[OH:31])[cH:32][cH:33][cH:34]1>>[OH:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][c:7]([O:8][c:11]2[cH:12][cH:13][c:14]([F:17])[cH:15][cH:16]2)[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1ccc(Br)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(C)C1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCc1cccc(O)c1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1cccc2cccnc12
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1cccc(Oc2ccc(F)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |